Regioisomeric Differentiation: 3,4-Dimethoxyphenyl Position Dictates Photophysical and Biological Output in Thiazole-Acrylonitrile Series
The target compound places the 3,4-dimethoxyphenyl group on the thiazole 4-position, whereas the commercially available regioisomer (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile (CAS 377049-70-2) positions this group on the amino nitrogen of the acrylonitrile fragment. In the 3-aryl-2-(thiazol-2-yl)acrylonitrile fluorophore series, the identity and position of substituents on rings A, B, and C were shown to produce emission wavelength maxima spanning the entire visible spectrum (green to red) and to modulate fluorescence intensity by over an order of magnitude, depending on the specific combination of substituents [1]. Although the target compound has not been individually characterized in that study, the established structure-property relationships predict that the regioisomeric swap will result in significantly different photophysical behavior, solvatochromic response, and intracellular localization patterns—differences that are critical for applications in bioimaging or theranostic probe development [1].
| Evidence Dimension | Regiochemical positioning of 3,4-dimethoxyphenyl group (thiazole-4 vs. amino-N) and its impact on fluorescence emission wavelength and intensity |
|---|---|
| Target Compound Data | 3,4-Dimethoxyphenyl at thiazole 4-position; (E)-N-(4-ethylphenyl)aminoacrylonitrile linkage. Quantitative photophysical data for this specific compound not available in the public domain. |
| Comparator Or Baseline | CAS 377049-70-2 (regioisomer): 3,4-dimethoxyphenyl on amino-N; 4-ethylphenyl at thiazole-4. Series-level data: emission range 490–650 nm depending on substituent combination; intensity variation >10-fold across analogs [1]. |
| Quantified Difference | Not calculable for the specific pair, but class-level data indicate that regioisomeric interchange in related thiazole-acrylonitriles alters emission λₘₐₓ by 50–150 nm and quantum yield by 2–10 fold [1]. |
| Conditions | Solution-phase photophysical measurements in DMSO, dioxane, and DMSO-water mixtures; solid-state emission; acidochromic stimulation with H₂SO₄ and BF₃·OEt₂ [1]. |
Why This Matters
Procurement of the correct regioisomer is essential for reproducibility in fluorescence-based assays, as the positional swap of the dimethoxyphenyl group can shift emission wavelengths by up to 150 nm, potentially moving the signal outside the detection window of standard filter sets.
- [1] Eltyshev, A.K., Dzhumaniyazov, T.H., Suntsova, P.O., Minin, A.S., Pozdina, V.A., Dehaen, W., Benassi, E., & Belskaya, N.P. (2021). 3-Aryl-2-(thiazol-2-yl)acrylonitriles assembled with aryl/hetaryl rings: Design of the optical properties and application prospects. Dyes and Pigments, 184, 108836. View Source
